

# Application Note: Analysis of Dipropyl Phthalate using Gas Chromatography-Mass Spectrometry (GC-MS)

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## Compound of Interest

Compound Name: *Dipropyl phthalate*

Cat. No.: *B113630*

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## Introduction

**Dipropyl phthalate** (DPP), a member of the phthalate ester family, is primarily utilized as a plasticizer to impart flexibility and durability to polymers, particularly polyvinyl chloride (PVC).<sup>[1]</sup> Its chemical formula is C<sub>14</sub>H<sub>18</sub>O<sub>4</sub> and it has a molecular weight of 250.29 g/mol .<sup>[2][3]</sup> Due to its use in a wide array of consumer products such as toys, food packaging, cosmetics, and medical devices, there is a potential for human exposure through leaching, migration, or evaporation as it is not chemically bound to the polymer matrix.<sup>[1][4]</sup> Concerns over potential adverse health effects, including endocrine disruption, have led to increased regulatory scrutiny of phthalates in consumer goods.<sup>[1]</sup>

This application note details a robust and sensitive method for the quantitative analysis of **dipropyl phthalate** in various matrices using Gas Chromatography coupled with Mass Spectrometry (GC-MS).

## Principle

This method involves the extraction of **dipropyl phthalate** from a sample matrix, followed by chromatographic separation on a GC column and subsequent detection and quantification by a mass spectrometer. The GC separates DPP from other components in the sample extract based on its boiling point and interaction with the stationary phase. The mass spectrometer then ionizes the eluted DPP, and the resulting characteristic mass fragments are used for

identification and quantification. Selected Ion Monitoring (SIM) mode is often employed to enhance sensitivity and selectivity.[1][5]

## Instrumentation and Consumables

- Gas Chromatograph: Agilent 8890 GC system (or equivalent)[6]
- Mass Spectrometer: Agilent 5977B MSD (or equivalent)[6]
- GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25  $\mu$ m film thickness) or equivalent[1][7]
- Autosampler: For automated injection
- Sample Vials: 2 mL amber glass vials with PTFE-lined caps
- Syringes: For sample and standard preparation
- Filtration: 0.45  $\mu$ m PTFE syringe filters[1]
- Glassware: Assorted volumetric flasks, pipettes, and beakers. To minimize phthalate contamination, glassware should be thermally treated or rinsed with appropriate solvents.[8]

## Reagents and Standards

- **Dipropyl Phthalate** (DPP) Standard: Certified reference material ( $\geq$ 98% purity)[9]
- Internal Standard (IS): Deuterated phthalates (e.g., DnBP-d4) are recommended for improved accuracy and precision.[5]
- Solvents: HPLC or GC-grade n-hexane, acetonitrile, dichloromethane, methanol, and ethyl acetate.[1][7][8] Solvents should be checked for phthalate contamination.
- Carrier Gas: Helium (99.999% purity) or Hydrogen (99.9999% purity).[7][10]
- Solid Phase Extraction (SPE) Cartridges: If required for sample cleanup.
- Anhydrous Sodium Sulfate: For removal of moisture from extracts.

## Experimental Protocols

### Protocol 1: Sample Preparation - Liquid-Liquid Extraction (LLE) for Aqueous Samples (e.g., Beverages)

- Sample Collection: Collect a representative sample in a pre-cleaned glass container.
- Internal Standard Spiking: To a 5.00 mL aliquot of the sample in a 15 mL centrifuge tube, add a known amount of internal standard solution (e.g., 10  $\mu$ L of 100 mg/L IS stock).[7]
- Extraction: Add 1.5 mL of methanol and vortex to mix. Transfer the mixture to a separatory funnel and add 15 mL of n-hexane. Shake vigorously for 5-7 minutes.[7]
- Phase Separation: Allow the layers to separate for at least 5 minutes. If an emulsion forms, 0.5 mL of a 10% NaCl solution can be added to facilitate separation.[7]
- Collection of Organic Layer: Transfer the upper n-hexane layer to a clean centrifuge tube.
- Drying and Concentration: Pass the extract through a small column of anhydrous sodium sulfate to remove any residual water. The extract can be concentrated under a gentle stream of nitrogen if necessary.
- Final Volume Adjustment: Adjust the final volume to 1.0 mL with n-hexane in a GC vial for analysis.

### Protocol 2: Sample Preparation - Solvent Extraction for Solid Samples (e.g., Polymers, Food Powders)

- Sample Weighing: Accurately weigh approximately 1.0 g of the homogenized sample into a glass centrifuge tube.[4]
- Internal Standard Spiking: Spike the sample with a known amount of the internal standard solution.
- Extraction: Add 45 mL of methanol (or another suitable solvent like dichloromethane) and sonicate for 20 minutes.[4]

- Volume Adjustment: Allow the extract to cool to room temperature and quantitatively transfer it to a 50 mL volumetric flask, bringing it to volume with the extraction solvent.[4]
- Centrifugation: Transfer a 1 mL aliquot of the extract to a microcentrifuge tube and centrifuge at 3,500 rpm for 10 minutes.[4]
- Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a GC vial for analysis.[1]

## GC-MS Analysis Protocol

The following table outlines the typical instrument parameters for the GC-MS analysis of **dipropyl phthalate**.

Parameter	Value	Reference(s)
GC System	Agilent 8890 GC or equivalent	[6]
Column	DB-5ms (30 m x 0.25 mm ID, 0.25 $\mu$ m film thickness)	[1][7]
Inlet	Split/splitless injector	[1]
Injection Mode	Splitless	[7]
Injection Volume	1 $\mu$ L	[7]
Injector Temperature	280°C	[1]
Carrier Gas	Helium	[7]
Flow Rate	1.0 mL/min (constant flow)	[7]
Oven Temperature Program	Initial: 100°C (hold 1 min), Ramp 1: 10°C/min to 280°C, Ramp 2: 5°C/min to 310°C (hold 5 min)	[7]
MS System	Agilent 5977B MSD or equivalent	[6]
Ionization Mode	Electron Ionization (EI)	[1]
Ionization Energy	70 eV	[1]
Source Temperature	230°C	[1]
Quadrupole Temperature	150°C	[1]
Acquisition Mode	Selected Ion Monitoring (SIM)	[1]
Solvent Delay	~1 min	[7]

## Data Presentation

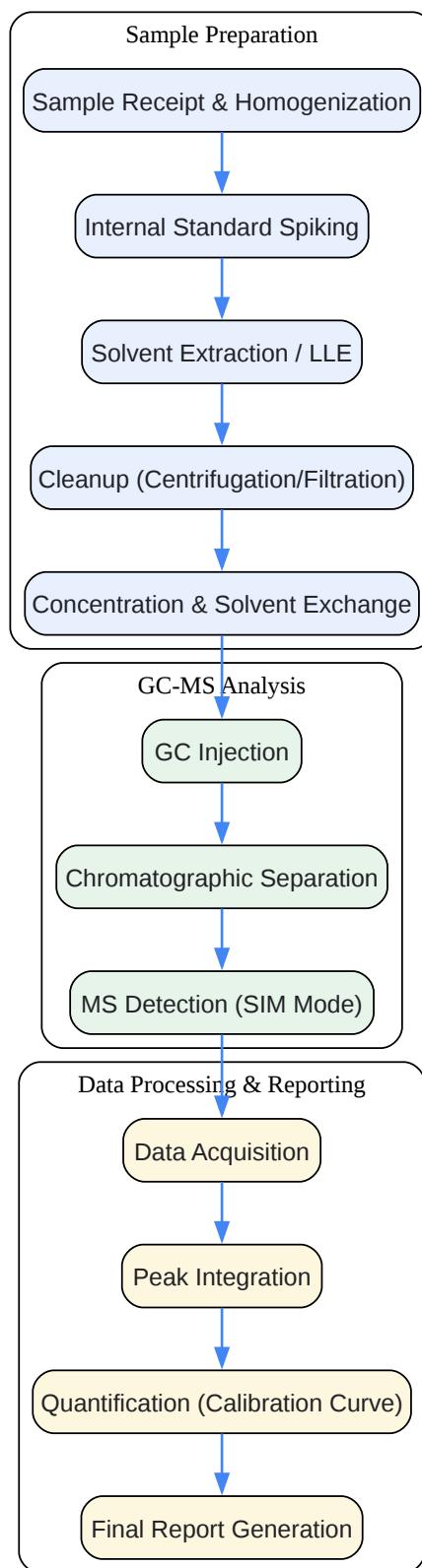
Compound Name	CAS Number	Quantifier Ion (m/z)	Qualifier Ion(s) (m/z)
Dipropyl Phthalate	131-16-8	149	167, 209

Note: The base peak at m/z 149 is a common fragment for many phthalates and is often used for quantification. The other ions provide specificity.

Parameter	Typical Value	Reference(s)
Calibration Range	1.0 - 200.0 µg/L	[7]
Correlation Coefficient ( $r^2$ )	> 0.996	[7]
Limit of Detection (LOD)	0.5 - 1.0 ng/L	[7]
Limit of Quantitation (LOQ)	1.5 - 3.0 ng/L	[7]
Repeatability (RSDr)	2.7 - 9.1%	[7]
Reproducibility (RSDwr)	3.4 - 14.3%	[7]
Recovery	91.5 - 118.1%	[7]

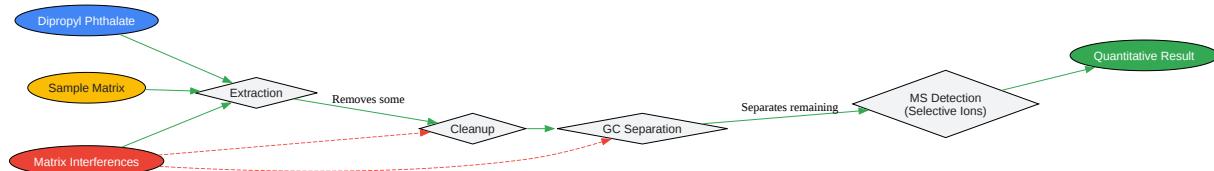
## Visualizations

## Experimental Workflow

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Caption: Workflow for **Dipropyl Phthalate** Analysis by GC-MS.

## Logical Relationship of Key Analytical Steps



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Caption: Key steps for isolating and quantifying the analyte.

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